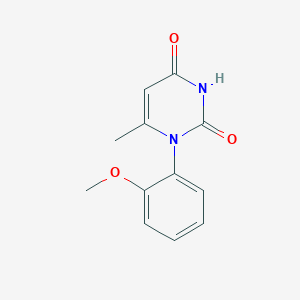
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids
作用机制
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Related compounds have been shown to interact with their targets through intercalative binding mode . This involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and function .
Biochemical Pathways
Compounds with similar structures have been reported to affect the fgfr signaling pathway . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The in silico study performed by swissadme webserver suggested that related compounds obey the rules of drug-likeness , which implies good bioavailability.
Result of Action
Related organotin (iv) compounds have been reported to cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of dna oxidative damage . They induce apoptosis due to mitochondrial dysfunction and the increase of reactive oxygen species (ROS) .
准备方法
The synthesis of 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, potentially using continuous flow reactors for scalability.
化学反应分析
1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer and antiviral agent.
相似化合物的比较
1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
1,3,5-Triazine derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial and anticancer properties.
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities, these compounds share structural similarities with this compound but differ in their specific biological targets and mechanisms of action.
生物活性
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its structural features, particularly the methoxy and methyl substitutions, contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological effects.
The compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol. Its structure includes a pyrimidine ring substituted with a methoxy group at the 2-position and a methyl group at the 6-position.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. In particular, this compound has shown promising results in vitro against various cancer cell lines.
- Cytotoxicity Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The results indicated significant antiproliferative activity with IC50 values ranging from 5.9 µM to 15.37 µM, depending on the specific cell line tested .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, particularly in the A549 cell line. Flow cytometry analysis revealed that treatment with this compound led to increased early and late apoptotic cells in a dose-dependent manner .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its substituents:
- Electron-Withdrawing Groups : Compounds with halogen substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to those with electron-donating groups such as methoxy .
- Positioning of Substituents : The presence of substituents at the para position was found to be more effective than at the meta position .
Case Studies
A study evaluating a series of quinazoline-pyrimidine hybrid derivatives demonstrated that compounds similar to this compound exhibited marked antiproliferative effects. The best-performing derivative showed an IC50 value of 5.9 µM against A549 cells, indicating that structural modifications can lead to significant enhancements in biological activity .
Tables
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.9 | A549 |
| Quinazoline-Pyrimidine Hybrid (6n) | 5.9 | A549 |
| Cisplatin | 15.37 | A549 |
属性
IUPAC Name |
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-7-11(15)13-12(16)14(8)9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXYKVOKHUJVTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














